
(S,R,S)-AHPC-C6-PEG3-C4-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-C6-PEG3-C4-Cl is a synthetic compound that belongs to a class of molecules known for their potential applications in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers, and its structure incorporates a polyethylene glycol (PEG) linker, making it highly versatile for conjugation with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C6-PEG3-C4-Cl typically involves multiple steps, starting from commercially available starting materials. The process includes the following key steps:
Formation of the AHPC Core: The synthesis begins with the preparation of the AHPC core through a series of reactions, including condensation and cyclization reactions.
Introduction of the C6 Linker: The C6 linker is introduced through a coupling reaction, often using reagents such as carbodiimides or other coupling agents.
Attachment of the PEG3 Spacer: The PEG3 spacer is attached to the C6 linker via a nucleophilic substitution reaction, typically using a PEG derivative with a suitable leaving group.
Incorporation of the C4-Cl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S,R,S)-AHPC-C6-PEG3-C4-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atom in the C4-Cl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
科学的研究の応用
(S,R,S)-AHPC-C6-PEG3-C4-Cl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes, including protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapy.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical structure.
作用機序
The mechanism of action of (S,R,S)-AHPC-C6-PEG3-C4-Cl involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The PEG3 spacer enhances its solubility and bioavailability, making it an effective tool in both in vitro and in vivo studies.
類似化合物との比較
Similar Compounds
(S,R,S)-AHPC-C6-PEG2-C4-Cl: Similar structure but with a shorter PEG spacer.
(S,R,S)-AHPC-C6-PEG4-C4-Cl: Similar structure but with a longer PEG spacer.
(S,R,S)-AHPC-C6-PEG3-C3-Cl: Similar structure but with a different halogen group.
Uniqueness
(S,R,S)-AHPC-C6-PEG3-C4-Cl stands out due to its specific PEG3 spacer length, which provides an optimal balance between solubility and molecular flexibility. This makes it particularly suitable for applications requiring precise molecular interactions and high bioavailability.
特性
分子式 |
C38H59ClN4O7S |
|---|---|
分子量 |
751.4 g/mol |
IUPAC名 |
1-[2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45) |
InChIキー |
MLRLOIWXHCPWFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


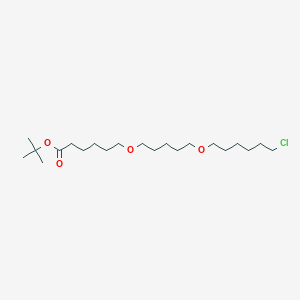
![N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B10800893.png)

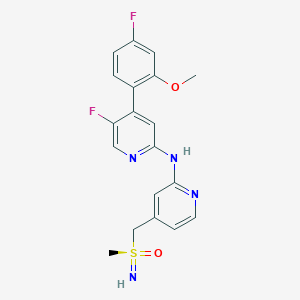
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B10800903.png)


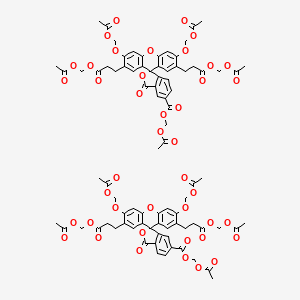
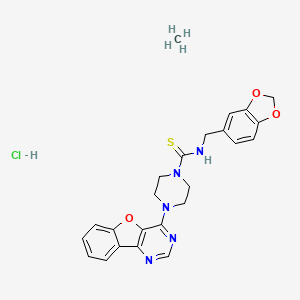
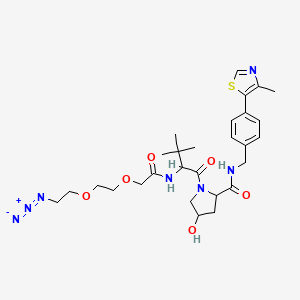
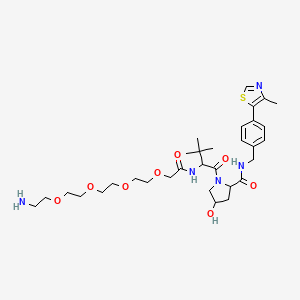

![1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10800992.png)

